2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 487022-44-6
VCID: VC21413422
InChI: InChI=1S/C28H24ClN3O3S/c1-18-24(29)8-5-9-25(18)31-27(34)17-36-28-23(15-30)22(14-26(33)32-28)20-10-12-21(13-11-20)35-16-19-6-3-2-4-7-19/h2-13,22H,14,16-17H2,1H3,(H,31,34)(H,32,33)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N
Molecular Formula: C28H24ClN3O3S
Molecular Weight: 518g/mol

2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide

CAS No.: 487022-44-6

Cat. No.: VC21413422

Molecular Formula: C28H24ClN3O3S

Molecular Weight: 518g/mol

* For research use only. Not for human or veterinary use.

2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide - 487022-44-6

Specification

CAS No. 487022-44-6
Molecular Formula C28H24ClN3O3S
Molecular Weight 518g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C28H24ClN3O3S/c1-18-24(29)8-5-9-25(18)31-27(34)17-36-28-23(15-30)22(14-26(33)32-28)20-10-12-21(13-11-20)35-16-19-6-3-2-4-7-19/h2-13,22H,14,16-17H2,1H3,(H,31,34)(H,32,33)
Standard InChI Key ZTWNMUBXFFALHM-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N

Introduction

The compound 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule with diverse functional groups, including a benzyloxy group, a cyano group, and a tetrahydropyridine moiety. Its structure suggests potential biological activity due to the presence of multiple aromatic rings and heteroatoms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials may include benzyloxy-substituted phenols, cyano compounds, and tetrahydropyridine derivatives. The specific synthetic pathways can vary based on desired yield and purity, often requiring controlled conditions with solvents like dimethyl sulfoxide or acetonitrile, and catalysts to enhance yields.

Key Steps in Synthesis

  • Preparation of Intermediates: This involves the synthesis of key intermediates such as benzyloxy-substituted phenols and cyano compounds.

  • Formation of Tetrahydropyridine Moiety: The tetrahydropyridine ring is formed through reactions involving appropriate precursors.

  • Introduction of Sulfanyl Group: The sulfanyl group is introduced through reactions that involve sulfur-containing reagents.

  • Final Coupling Reaction: The final step involves coupling the tetrahydropyridine derivative with the acetamide moiety.

Potential Applications

  • Pharmaceuticals: Due to its complex structure and potential biological activity, this compound may have applications in the development of new pharmaceuticals.

  • Biological Studies: Further studies involving molecular docking simulations and biological assays are necessary to confirm its precise mechanisms of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide. These include:

Compound NameStructure HighlightsSimilarityUnique Features
4-(Benzyloxy)-4-oxobutanoic acidContains a benzyloxy moiety and a ketone0.97Simpler structure without nitrogen heterocycles
Benzyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetateSimilar tetrahydropyridine structure0.95Ester instead of amide functionality
5-(Benzyloxy)-5-oxopentanoic acidContains a benzyloxy group and a ketone0.97Different carbon chain length and functional groups

Future Research Directions

  • Biological Assays: Conduct in vitro and in vivo studies to assess potential biological activities.

  • Molecular Docking: Perform molecular docking simulations to predict interactions with biological targets.

  • Structure Optimization: Explore structural modifications to enhance biological activity or stability.

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